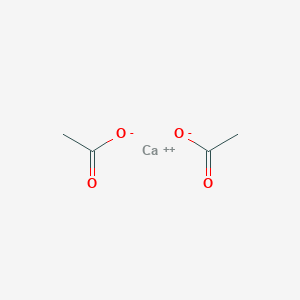

Calcium acetate hydrate

Cat. No. B046833

Key on ui cas rn:

114460-21-8

M. Wt: 176.18 g/mol

InChI Key: XQKKWWCELHKGKB-UHFFFAOYSA-L

Attention: For research use only. Not for human or veterinary use.

Patent

US05264623

Procedure details

Calcium salts, such as calcium acetate, calcium formate or calcium proprionate, are obtained from aqueous liquors derived from the pyrolysis of lignocellulosic biomass containing cellulose, hemicelluloses or starch. The above biomass is subjected to rapid pyrolysis to obtain a crude product containing an aqueous phase and an organic phase. The product obtained, preferably as the aqueous phase, is then distilled to produce a distillate containing at least one acid selected from acetic acid, formic acid and propionic acid as well as their esters and formaldehyde. An alkaline source of calcium is added to this distillate to adjust the pH to an alkaline level sufficient to hydrolyze the esters, cause at least partial oxidation of the formaldehyde and prevent volatilization of acetate, formate or propionate ions as acetic acid, formic acid or propionic acid respectively. This pH adjusted alkaline liquid is then subjected to a further distillation to remove water and volatile organic components and produce at least one of calcium acetate, calcium formate and calcium propionate as solid residue.

[Compound]

Name

esters

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

cellulose

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eleven

[Compound]

Name

hemicelluloses

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eleven

[Compound]

Name

starch

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eleven

[Compound]

Name

esters

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Thirteen

Name

calcium

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Fifteen

Name

calcium acetate

Name

calcium formate

Name

calcium propionate

Identifiers

|

REACTION_CXSMILES

|

[C:1]([OH:5])(=[O:4])[CH2:2][CH3:3].C=O.[Ca:8].[C:9]([O-:12])(=[O:11])[CH3:10].[CH:13]([O-:15])=[O:14].[C:16]([O-:20])(=[O:19])[CH2:17][CH3:18]>C(O)=O.C(O)(=O)C>[C:1]([O-:5])(=[O:4])[CH3:2].[Ca+2:8].[C:9]([O-:12])(=[O:11])[CH3:10].[CH:13]([O-:15])=[O:14].[Ca+2:8].[CH:16]([O-:20])=[O:19].[C:16]([O-:20])(=[O:19])[CH2:17][CH3:18].[Ca+2:8].[C:1]([O-:5])(=[O:4])[CH2:2][CH3:3] |f:8.9.10,11.12.13,14.15.16|

|

Inputs

Step One

[Compound]

|

Name

|

esters

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)[O-]

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)[O-]

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CC)(=O)[O-]

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CC)(=O)O

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(=O)O

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)O

|

Step Nine

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(=O)O

|

Step Ten

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)O

|

Step Eleven

[Compound]

|

Name

|

cellulose

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

[Compound]

|

Name

|

hemicelluloses

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

[Compound]

|

Name

|

starch

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Twelve

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CC)(=O)O

|

Step Thirteen

[Compound]

|

Name

|

esters

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Fourteen

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=O

|

Step Fifteen

|

Name

|

calcium

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Ca]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to obtain a crude product

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

containing an aqueous phase

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The product obtained, preferably as the aqueous phase

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

is then distilled

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to produce a distillate

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

containing at least one acid

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

is then subjected to a further distillation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove water and volatile organic components

|

Outcomes

Product

|

Name

|

calcium acetate

|

|

Type

|

product

|

|

Smiles

|

C(C)(=O)[O-].[Ca+2].C(C)(=O)[O-]

|

|

Name

|

calcium formate

|

|

Type

|

product

|

|

Smiles

|

C(=O)[O-].[Ca+2].C(=O)[O-]

|

|

Name

|

calcium propionate

|

|

Type

|

product

|

|

Smiles

|

C(CC)(=O)[O-].[Ca+2].C(CC)(=O)[O-]

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US05264623

Procedure details

Calcium salts, such as calcium acetate, calcium formate or calcium proprionate, are obtained from aqueous liquors derived from the pyrolysis of lignocellulosic biomass containing cellulose, hemicelluloses or starch. The above biomass is subjected to rapid pyrolysis to obtain a crude product containing an aqueous phase and an organic phase. The product obtained, preferably as the aqueous phase, is then distilled to produce a distillate containing at least one acid selected from acetic acid, formic acid and propionic acid as well as their esters and formaldehyde. An alkaline source of calcium is added to this distillate to adjust the pH to an alkaline level sufficient to hydrolyze the esters, cause at least partial oxidation of the formaldehyde and prevent volatilization of acetate, formate or propionate ions as acetic acid, formic acid or propionic acid respectively. This pH adjusted alkaline liquid is then subjected to a further distillation to remove water and volatile organic components and produce at least one of calcium acetate, calcium formate and calcium propionate as solid residue.

[Compound]

Name

esters

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

cellulose

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eleven

[Compound]

Name

hemicelluloses

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eleven

[Compound]

Name

starch

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eleven

[Compound]

Name

esters

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Thirteen

Name

calcium

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Fifteen

Name

calcium acetate

Name

calcium formate

Name

calcium propionate

Identifiers

|

REACTION_CXSMILES

|

[C:1]([OH:5])(=[O:4])[CH2:2][CH3:3].C=O.[Ca:8].[C:9]([O-:12])(=[O:11])[CH3:10].[CH:13]([O-:15])=[O:14].[C:16]([O-:20])(=[O:19])[CH2:17][CH3:18]>C(O)=O.C(O)(=O)C>[C:1]([O-:5])(=[O:4])[CH3:2].[Ca+2:8].[C:9]([O-:12])(=[O:11])[CH3:10].[CH:13]([O-:15])=[O:14].[Ca+2:8].[CH:16]([O-:20])=[O:19].[C:16]([O-:20])(=[O:19])[CH2:17][CH3:18].[Ca+2:8].[C:1]([O-:5])(=[O:4])[CH2:2][CH3:3] |f:8.9.10,11.12.13,14.15.16|

|

Inputs

Step One

[Compound]

|

Name

|

esters

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)[O-]

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)[O-]

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CC)(=O)[O-]

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CC)(=O)O

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(=O)O

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)O

|

Step Nine

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(=O)O

|

Step Ten

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)O

|

Step Eleven

[Compound]

|

Name

|

cellulose

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

[Compound]

|

Name

|

hemicelluloses

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

[Compound]

|

Name

|

starch

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Twelve

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CC)(=O)O

|

Step Thirteen

[Compound]

|

Name

|

esters

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Fourteen

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=O

|

Step Fifteen

|

Name

|

calcium

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Ca]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to obtain a crude product

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

containing an aqueous phase

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The product obtained, preferably as the aqueous phase

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

is then distilled

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to produce a distillate

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

containing at least one acid

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

is then subjected to a further distillation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove water and volatile organic components

|

Outcomes

Product

|

Name

|

calcium acetate

|

|

Type

|

product

|

|

Smiles

|

C(C)(=O)[O-].[Ca+2].C(C)(=O)[O-]

|

|

Name

|

calcium formate

|

|

Type

|

product

|

|

Smiles

|

C(=O)[O-].[Ca+2].C(=O)[O-]

|

|

Name

|

calcium propionate

|

|

Type

|

product

|

|

Smiles

|

C(CC)(=O)[O-].[Ca+2].C(CC)(=O)[O-]

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US05264623

Procedure details

Calcium salts, such as calcium acetate, calcium formate or calcium proprionate, are obtained from aqueous liquors derived from the pyrolysis of lignocellulosic biomass containing cellulose, hemicelluloses or starch. The above biomass is subjected to rapid pyrolysis to obtain a crude product containing an aqueous phase and an organic phase. The product obtained, preferably as the aqueous phase, is then distilled to produce a distillate containing at least one acid selected from acetic acid, formic acid and propionic acid as well as their esters and formaldehyde. An alkaline source of calcium is added to this distillate to adjust the pH to an alkaline level sufficient to hydrolyze the esters, cause at least partial oxidation of the formaldehyde and prevent volatilization of acetate, formate or propionate ions as acetic acid, formic acid or propionic acid respectively. This pH adjusted alkaline liquid is then subjected to a further distillation to remove water and volatile organic components and produce at least one of calcium acetate, calcium formate and calcium propionate as solid residue.

[Compound]

Name

esters

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

cellulose

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eleven

[Compound]

Name

hemicelluloses

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eleven

[Compound]

Name

starch

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eleven

[Compound]

Name

esters

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Thirteen

Name

calcium

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Fifteen

Name

calcium acetate

Name

calcium formate

Name

calcium propionate

Identifiers

|

REACTION_CXSMILES

|

[C:1]([OH:5])(=[O:4])[CH2:2][CH3:3].C=O.[Ca:8].[C:9]([O-:12])(=[O:11])[CH3:10].[CH:13]([O-:15])=[O:14].[C:16]([O-:20])(=[O:19])[CH2:17][CH3:18]>C(O)=O.C(O)(=O)C>[C:1]([O-:5])(=[O:4])[CH3:2].[Ca+2:8].[C:9]([O-:12])(=[O:11])[CH3:10].[CH:13]([O-:15])=[O:14].[Ca+2:8].[CH:16]([O-:20])=[O:19].[C:16]([O-:20])(=[O:19])[CH2:17][CH3:18].[Ca+2:8].[C:1]([O-:5])(=[O:4])[CH2:2][CH3:3] |f:8.9.10,11.12.13,14.15.16|

|

Inputs

Step One

[Compound]

|

Name

|

esters

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)[O-]

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)[O-]

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CC)(=O)[O-]

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CC)(=O)O

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(=O)O

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)O

|

Step Nine

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(=O)O

|

Step Ten

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)O

|

Step Eleven

[Compound]

|

Name

|

cellulose

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

[Compound]

|

Name

|

hemicelluloses

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

[Compound]

|

Name

|

starch

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Twelve

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CC)(=O)O

|

Step Thirteen

[Compound]

|

Name

|

esters

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Fourteen

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=O

|

Step Fifteen

|

Name

|

calcium

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Ca]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to obtain a crude product

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

containing an aqueous phase

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The product obtained, preferably as the aqueous phase

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

is then distilled

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to produce a distillate

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

containing at least one acid

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

is then subjected to a further distillation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove water and volatile organic components

|

Outcomes

Product

|

Name

|

calcium acetate

|

|

Type

|

product

|

|

Smiles

|

C(C)(=O)[O-].[Ca+2].C(C)(=O)[O-]

|

|

Name

|

calcium formate

|

|

Type

|

product

|

|

Smiles

|

C(=O)[O-].[Ca+2].C(=O)[O-]

|

|

Name

|

calcium propionate

|

|

Type

|

product

|

|

Smiles

|

C(CC)(=O)[O-].[Ca+2].C(CC)(=O)[O-]

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |